5-Pyrimidinecarboxamide, 2-amino-4-methoxy-N-(2-(1-pyrrolidinyl)ethyl)-
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Overview
Description
5-Pyrimidinecarboxamide, 2-amino-4-methoxy-N-(2-(1-pyrrolidinyl)ethyl)- is a chemical compound with the molecular formula C12H19N5O2. It is known for its diverse applications in various fields, including chemistry, biology, medicine, and industry. This compound is characterized by its pyrimidine ring, which is a six-membered ring containing two nitrogen atoms at positions 1 and 3.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Pyrimidinecarboxamide, 2-amino-4-methoxy-N-(2-(1-pyrrolidinyl)ethyl)- involves several steps. One common method includes the reaction of 2-amino-4-methoxypyrimidine with 2-(1-pyrrolidinyl)ethylamine under controlled conditions. The reaction typically requires a solvent such as ethanol or methanol and may be catalyzed by an acid or base to facilitate the formation of the desired product .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale synthesis using automated reactors. The process is optimized for high yield and purity, often employing continuous flow techniques and advanced purification methods such as crystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
5-Pyrimidinecarboxamide, 2-amino-4-methoxy-N-(2-(1-pyrrolidinyl)ethyl)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the amino or methoxy groups can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrimidinecarboxylic acids, while reduction can produce pyrimidinecarbinols .
Scientific Research Applications
5-Pyrimidinecarboxamide, 2-amino-4-methoxy-N-(2-(1-pyrrolidinyl)ethyl)- has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential role in enzyme inhibition and interaction with nucleic acids.
Medicine: Investigated for its therapeutic potential in treating various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of new materials and as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 5-Pyrimidinecarboxamide, 2-amino-4-methoxy-N-(2-(1-pyrrolidinyl)ethyl)- involves its interaction with specific molecular targets. It may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. Additionally, it can interact with nucleic acids, affecting processes such as DNA replication and transcription .
Comparison with Similar Compounds
Similar Compounds
- 2-Amino-4-methoxy-N-(1-ethyl-3-pyrrolidinyl)-5-pyrimidinecarboxamide
- 2-Amino-4-methoxy-N-(2-(1-pyrrolidinyl)ethyl)-5-pyrimidinecarboxamide
Uniqueness
5-Pyrimidinecarboxamide, 2-amino-4-methoxy-N-(2-(1-pyrrolidinyl)ethyl)- is unique due to its specific substitution pattern on the pyrimidine ring, which imparts distinct chemical and biological properties.
Biological Activity
5-Pyrimidinecarboxamide, 2-amino-4-methoxy-N-(2-(1-pyrrolidinyl)ethyl)-, also known by its CAS number 84332-08-1, is a compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacokinetics, and relevant case studies.
- Molecular Formula : C12H19N5O2
- Molecular Weight : 265.312 g/mol
- Density : 1.235 g/cm³
The compound is structurally related to other pyrimidine derivatives that exhibit various biological activities, including anti-cancer and anti-inflammatory effects. Specifically, it is believed to act as a phosphodiesterase (PDE) inhibitor, similar to avanafil, which selectively inhibits PDE5. This inhibition leads to increased levels of cyclic guanosine monophosphate (cGMP), promoting vasodilation and enhancing blood flow in targeted tissues .
Pharmacokinetics
The pharmacokinetic profile of 5-Pyrimidinecarboxamide indicates that it may have favorable absorption and distribution characteristics. Studies suggest that compounds with similar structures often exhibit good metabolic stability and plasma protein binding. However, specific data on this compound's pharmacokinetics remain limited and warrant further investigation.
Anticancer Activity
Recent studies have highlighted the potential anticancer properties of pyrimidine derivatives. For example, compounds similar to 5-Pyrimidinecarboxamide have shown cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer) and HT1080 (fibrosarcoma) cells. The mechanism often involves the inhibition of key signaling pathways associated with tumor growth and proliferation .
Table 1: Cytotoxicity Data for Pyrimidine Derivatives
Compound Name | Cell Line | IC50 (µM) |
---|---|---|
5-Pyrimidinecarboxamide | MCF-7 | TBD |
Thieno[2,3-d]pyrimidines | MCF-7 | 9.1 |
Avanafil | Various | TBD |
Antimicrobial Activity
Pyrimidine derivatives are also being explored for their antimicrobial properties. Some studies indicate that these compounds can inhibit bacterial growth by interfering with nucleic acid synthesis or other metabolic pathways essential for bacterial survival .
Case Studies
- Erectile Dysfunction Treatment : Similar compounds have been studied for their effectiveness in treating erectile dysfunction through selective inhibition of PDE5. Avanafil, a related compound, demonstrated significant improvements in erectile function in clinical trials involving over 1300 patients .
- Cancer Research : A recent study investigated a series of pyrimidine derivatives for their antiproliferative effects against various cancer cell lines. The results indicated that certain derivatives exhibited IC50 values in the nanomolar range, suggesting potent anticancer activity .
Properties
CAS No. |
84332-08-1 |
---|---|
Molecular Formula |
C12H19N5O2 |
Molecular Weight |
265.31 g/mol |
IUPAC Name |
2-amino-4-methoxy-N-(2-pyrrolidin-1-ylethyl)pyrimidine-5-carboxamide |
InChI |
InChI=1S/C12H19N5O2/c1-19-11-9(8-15-12(13)16-11)10(18)14-4-7-17-5-2-3-6-17/h8H,2-7H2,1H3,(H,14,18)(H2,13,15,16) |
InChI Key |
PMWJTRNWXJTPLN-UHFFFAOYSA-N |
Canonical SMILES |
COC1=NC(=NC=C1C(=O)NCCN2CCCC2)N |
Origin of Product |
United States |
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